molecular formula C9H14ClOP B14338882 4-Chloro-5-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one CAS No. 109891-16-9

4-Chloro-5-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one

Cat. No.: B14338882
CAS No.: 109891-16-9
M. Wt: 204.63 g/mol
InChI Key: IDDHFPLJEOZJGU-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one is an organophosphorus compound characterized by its unique structure, which includes a phosphorus atom bonded to a chlorine atom, a methyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one typically involves the reaction of a suitable phosphorus precursor with chlorinating agents under controlled conditions. One common method involves the use of phosphoryl chloride (POCl3) and a suitable alkylating agent to introduce the propyl and methyl groups. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound to phosphines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphinins depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one involves its interaction with molecular targets through its reactive phosphorus center. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzymes or modification of protein functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one is unique due to its specific substitution pattern on the phosphorus atom, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

109891-16-9

Molecular Formula

C9H14ClOP

Molecular Weight

204.63 g/mol

IUPAC Name

4-chloro-5-methyl-1-propyl-2H-1λ5-phosphinine 1-oxide

InChI

InChI=1S/C9H14ClOP/c1-3-5-12(11)6-4-9(10)8(2)7-12/h4,7H,3,5-6H2,1-2H3

InChI Key

IDDHFPLJEOZJGU-UHFFFAOYSA-N

Canonical SMILES

CCCP1(=O)CC=C(C(=C1)C)Cl

Origin of Product

United States

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